N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Description
This compound features a benzothiazole scaffold fused with a nitrofuran carboxamide group. The (2Z)-configuration of the benzothiazol-2-ylidene moiety and the presence of 5,6-dimethoxy and 3-ethyl substituents contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S/c1-4-18-9-7-11(23-2)12(24-3)8-13(9)26-16(18)17-15(20)10-5-6-14(25-10)19(21)22/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVIVPEWMGSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazole with 5-nitrofuran-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups on the benzothiazole ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. Additionally, the benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Core Structural Variations
The compound shares structural motifs with several heterocyclic derivatives reported in the literature:
Key Observations :
- The target compound’s carboxamide group distinguishes it from carbohydrazide () and nitrile () derivatives, likely altering solubility and hydrogen-bonding capacity.
- The 5-nitrofuran moiety is structurally analogous to the nitrobenzofuran in , but the absence of a hydroxyl group may reduce polarity compared to carbohydrazide derivatives.
Comparison with Analogs :
Physicochemical Properties
Notes:
- The dimethoxy groups in the target compound likely improve solubility in polar aprotic solvents compared to trimethyl or cyano substituents in 11a/11b.
- Nitro groups in all compounds contribute to UV-Vis absorption, aiding analytical quantification (cf. ).
Biological Activity
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic compound with significant potential in various biological applications. This compound features a benzothiazole core, which is associated with diverse biological activities, and a nitrofuran moiety that may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
The structure of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide |
| CAS Number | 895458-40-9 |
| Molecular Weight | 348.4 g/mol |
| Chemical Formula | C16H16N2O4S |
This compound is characterized by multiple functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety exhibit antimicrobial activity. A study evaluating the antibacterial effects of various benzothiazole derivatives found that they can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Activity
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation .
The biological activity of this compound can be explained through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to disrupted metabolism in microbial and cancer cells.
- Apoptosis Induction : By activating apoptotic pathways, the compound can promote programmed cell death in cancer cells.
- Cell Membrane Disruption : The presence of the nitrofuran group may enhance the ability of the compound to penetrate cell membranes and exert its effects intracellularly .
Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial efficacy of N-(benzothiazolyl) derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide exhibited significant inhibition zones compared to control groups .
Study 2: Anticancer Efficacy in Cell Lines
In another investigation focusing on human breast cancer cell lines (MCF7), N-[benzothiazolyl] derivatives showed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells when treated with this compound at concentrations above 10 µM .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing this compound?
- Methodology : The synthesis typically involves cyclization of a benzothiazole precursor with a nitrofuran-carboxamide moiety. Critical steps include:
- Cyclization : Using 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions to form the benzothiazole core .
- Coupling reactions : Amidation between the benzothiazole intermediate and 5-nitrofuran-2-carboxylic acid derivatives under reflux conditions (e.g., in ethanol or DMF) .
- Purification : Column chromatography or recrystallization (e.g., from DMF/water) to isolate the final product .
Q. How can structural characterization be systematically validated?
- Analytical workflow :
- NMR spectroscopy : Confirm regiochemistry of the Z-configuration (δ 7.2–8.1 ppm for aromatic protons; δ 3.8–4.2 ppm for methoxy groups) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ stretch at ~1520 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., m/z ~381.4) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal data .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
- Case study : If antimicrobial assays show variability (e.g., against Staphylococcus aureus):
- Standardization : Use CLSI guidelines for minimum inhibitory concentration (MIC) testing, ensuring consistent inoculum size and growth media .
- Mechanistic studies : Employ fluorescence-based assays to monitor bacterial membrane disruption or nitroreductase activation .
- Data reconciliation : Cross-validate with computational docking to confirm binding to targets like DNA gyrase .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Design of Experiments (DoE) :
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst (e.g., NaOAc) .
- Response surface modeling : Identify optimal conditions (e.g., 80°C in DMF with 0.5 equiv NaOAc increases yield to 75%) .
- Byproduct analysis : Use HPLC to detect and quantify side products (e.g., sulfone derivatives from over-oxidation) .
Q. How can computational modeling predict biological targets or metabolic pathways?
- Workflow :
- Docking simulations : Use AutoDock Vina to screen against antimicrobial targets (e.g., E. coli FabI enzyme; predicted binding energy ≤ −8.5 kcal/mol) .
- ADMET prediction : SwissADME to assess bioavailability (%ABS >50) and cytochrome P450 interactions .
- Metabolic pathway mapping : Employ KEGG Mapper to identify nitroreduction or demethylation pathways .
Research Gaps and Methodological Innovations
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer models?
- Approach :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) in treated cancer cells .
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., tubulin destabilization) .
- In vivo imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track tumor uptake in murine models .
Q. How can regioselective modifications enhance bioactivity?
- SAR exploration :
- Substituent effects : Replace the ethyl group with propyl to improve lipophilicity (logP increase from 2.1 to 2.8) .
- Nitrofuran optimization : Introduce electron-withdrawing groups (e.g., Cl at C-4) to boost redox cycling .
- Biological validation : Test derivatives against multidrug-resistant strains (e.g., MRSA) to prioritize leads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
